![molecular formula C17H19N7 B12206802 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine](/img/structure/B12206802.png)
4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a piperidine ring and a pyridin-2-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pteridine derivative is reacted with piperidine and pyridin-2-ylmethylamine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine can be characterized by its unique structural features that combine elements from both piperidine and pteridine. The molecular formula and structural representation are crucial for understanding its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pteridine have been studied for their ability to inhibit enzymes critical for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) in Leishmania spp., which is a target for antifolate drug resistance .
Anticoagulant Effects
The compound has been noted for its anticoagulant properties, particularly through the inhibition of factor IIa. This effect is vital in developing new anticoagulant therapies that can potentially reduce the risk of thromboembolic events .
Antimicrobial Properties
Piperidine derivatives, including this compound, have shown promising antimicrobial activity. They are being explored for their effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective capabilities of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds like donepezil demonstrate similar mechanisms that could be leveraged in developing treatments for cognitive decline .
Case Study 1: Inhibition of Pteridine Reductase
A study focused on optimizing piperidine-pteridine derivatives revealed that certain modifications could enhance selectivity against Leishmania PTR1. The findings suggest that structural variations significantly impact the biological activity of these compounds, paving the way for more effective treatments against drug-resistant strains .
Case Study 2: Anticoagulant Activity in Animal Models
Research conducted on the anticoagulant effects of this compound demonstrated its efficacy in reducing platelet aggregation in vivo. This study highlighted the compound's potential as a safer alternative to existing anticoagulants with fewer side effects .
Summary of Applications
Application Area | Description |
---|---|
Anticancer | Inhibition of critical enzymes involved in cancer cell proliferation; potential use against drug resistance. |
Anticoagulant | Effective inhibition of factor IIa; potential for new anticoagulant therapies. |
Antimicrobial | Promising activity against various bacterial strains; potential development of new antibiotics. |
Neuroprotective | Potential benefits in treating neurodegenerative diseases; mechanisms similar to known treatments like donepezil. |
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The piperidine and pyridin-2-ylmethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both piperidine and pyridin-2-ylmethyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research.
Biological Activity
4-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine, identified by its CAS number 1144498-11-2, is a synthetic compound belonging to the pteridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analyses with related compounds.
Property | Value |
---|---|
Molecular Formula | C17H19N7 |
Molecular Weight | 321.4 g/mol |
CAS Number | 1144498-11-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication, such as HIV reverse transcriptase. The mechanism typically involves binding to the active site or allosteric sites on the enzyme, thereby inhibiting its function .
- Receptor Binding : The piperidine moiety may facilitate binding to specific receptors, influencing cellular signaling pathways that are crucial in disease processes.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antiviral Activity
Studies have demonstrated that derivatives of piperidine-pteridine compounds exhibit potent antiviral properties against various viruses, including HIV and Hepatitis C Virus (HCV). For instance, compounds with similar structures have shown EC50 values in the low nanomolar range against HIV .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle disruption. For example, related pteridine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) with IC50 values indicating significant potency .
Case Studies
- HIV Reverse Transcriptase Inhibition : A study on piperidine derivatives found that certain analogs demonstrated enhanced inhibitory activity against HIV reverse transcriptase compared to existing drugs like nevirapine, suggesting a potential role for this compound in HIV therapy .
- HCV Assembly Inhibition : Research on similar piperidine scaffolds revealed their ability to inhibit HCV assembly and release, highlighting a novel approach in antiviral drug development targeting the viral life cycle rather than replication .
Comparative Analysis
When compared with other pteridine derivatives, this compound shows unique properties due to its specific substitutions:
Compound | Antiviral Activity (EC50) | Anticancer Activity (IC50) |
---|---|---|
This compound | Low nanomolar | Significant |
Etravirine-VRX hybrids | Single-digit nanomolar | Moderate |
Other Pteridine Derivatives | Variable | Low nanomolar |
Properties
Molecular Formula |
C17H19N7 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-N-(pyridin-2-ylmethyl)pteridin-2-amine |
InChI |
InChI=1S/C17H19N7/c1-4-10-24(11-5-1)16-14-15(20-9-8-19-14)22-17(23-16)21-12-13-6-2-3-7-18-13/h2-3,6-9H,1,4-5,10-12H2,(H,20,21,22,23) |
InChI Key |
DCMNOXVCEYBBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.